4-(3-Chloro-2-oxopropyl)benzonitrile
Overview
Description
“4-(3-Chloro-2-oxopropyl)benzonitrile” is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 94-97 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Kumar et al. (2022) investigated the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with potential antibacterial and antifungal activity (Kumar et al., 2022).
Mitochondrial Oxidative Phosphorylation Study
- Parker (1965) conducted a study on the ability of various compounds, including derivatives of benzonitrile, to uncouple oxidative phosphorylation in rat-liver mitochondria (Parker, 1965).
Chemical Synthesis and Characterization
- Michaelidou and Koutentis (2009) described the conversion of 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into various compounds, demonstrating its utility in chemical synthesis and characterization (Michaelidou & Koutentis, 2009).
High-Performance Liquid Chromatography
- Flanagan and Ruprah (1989) developed an assay involving benzonitrile derivatives for the diagnosis of acute poisoning, highlighting its application in analytical chemistry (Flanagan & Ruprah, 1989).
Lithium-Ion Battery Research
- Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile in improving the stability of lithium-ion batteries, showcasing its relevance in materials science and energy storage (Huang et al., 2014).
Synthesis of Antidepressants
- Donskaya et al. (2004) discussed the synthesis of the antidepressant Befol through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine, indicating its use in pharmaceutical chemistry (Donskaya et al., 2004).
Electrochemical Mechanistic Studies
- Sokolová et al. (2012) found that chlorinated hydroxybenzonitriles act as efficient proton donors in electrochemical studies, demonstrating its utility in electrochemistry (Sokolová et al., 2012).
Corrosion Inhibition Studies
- Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated them as corrosion inhibitors, highlighting their application in material protection (Chaouiki et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(3-chloro-2-oxopropyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNNISQBGACCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491783 | |
Record name | 4-(3-Chloro-2-oxopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62043-70-3 | |
Record name | 4-(3-Chloro-2-oxopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-chloro-2-oxopropyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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